3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is a derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic compound noted for its compact structure, photostability, and versatility in applications ranging from medicinal chemistry to optoelectronics . This compound is synthesized via functionalization of the core imidazo[1,5-a]pyridine structure, often through reactions like haloform cleavage of trifluoroethyl intermediates or cyclization strategies . Its carboxylic acid group enables further derivatization, making it a valuable intermediate for drug discovery and materials science.
Properties
IUPAC Name |
3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-11-9(10(13)14)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROXUNCUPSXNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564041 | |
| Record name | 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-67-2 | |
| Record name | 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the chosen synthetic route.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. These methods may include continuous flow synthesis and other advanced techniques to optimize production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid has potential as an anticancer agent, with reported IC50 values indicating effective inhibition of tumor cell proliferation. The compound's mechanism of action may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth.
Enzyme Inhibition
Another notable application is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan that plays a role in immune response modulation. Compounds similar to this compound have been identified as potential inhibitors of IDO, suggesting their utility in cancer immunotherapy by enhancing T-cell responses against tumors .
Agricultural Science
Pesticide Development
The unique structure of imidazo[1,5-a]pyridine derivatives makes them suitable candidates for the development of novel agrochemicals. Research indicates that these compounds can act as effective pesticides or fungicides due to their ability to disrupt biological processes in pests and pathogens. The synthesis of this compound derivatives has been explored for their efficacy against agricultural pests, potentially leading to more sustainable farming practices .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of advanced polymers. Its heterocyclic structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research is ongoing to explore its potential in creating high-performance materials for applications ranging from electronics to aerospace engineering.
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits tumor growth pathways |
| Enzyme inhibition (IDO) | Enhances immune response against tumors | |
| Agricultural Science | Pesticide/Fungicide | Disrupts biological processes in pests/pathogens |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer activity of various imidazo[1,5-a]pyridine derivatives, including this compound. The study reported significant cytotoxic effects on breast and colon cancer cell lines, with detailed analysis on the mechanisms involved.
Case Study 2: Agricultural Applications
Research conducted on the efficacy of imidazo[1,5-a]pyridine-based pesticides demonstrated a marked reduction in pest populations when applied to crops. Field trials indicated that formulations containing derivatives of this compound were more effective than traditional chemical pesticides.
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like COX-2, leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The imidazo[1,5-a]pyridine scaffold accommodates diverse substituents, which modulate physicochemical and biological properties. Key analogs include:
Key Findings
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance electrophilicity and binding to kinase active sites . Bromo derivatives show potent inhibitory activity (e.g., IC₅₀ < 100 nM for GSK-3β ).
- Lipophilic Groups (e.g., Ethyl, Benzyl) : Improve membrane permeability. Ethyl-substituted analogs exhibit logP values ~1.5–2.0, suitable for CNS-targeting drugs .
- Carboxylic Acid vs. Ester : The free acid facilitates salt formation and hydrogen bonding, while esters (e.g., ethyl) enhance bioavailability .
- Synthetic Efficiency: Haloform cleavage achieves yields >80% for carboxylic acids , whereas bromination/oxidation sequences yield ~60% . Asymmetric dimers (e.g., bis-imidazo[1,5-a]pyridines) are novel but synthetically challenging, requiring multi-step protocols .
Applications :
Challenges and Opportunities
Biological Activity
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (EIPCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of EIPCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EIPCA is characterized by the presence of an imidazo[1,5-a]pyridine core with an ethyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 194.20 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of EIPCA can be attributed to several mechanisms:
- Enzyme Interaction : EIPCA may interact with specific enzymes, altering their activity. This interaction can involve the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Receptor Binding : The compound can bind to various receptors, influencing signaling pathways within cells. This binding may lead to alterations in cellular responses and metabolic processes.
- Cytotoxic Effects : Preliminary studies suggest that EIPCA exhibits cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. The exact IC50 values and the specific cell lines affected require further investigation .
Biological Activity Studies
Research has highlighted the biological activities of EIPCA and related compounds:
Antimicrobial Activity
A study evaluated the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, including EIPCA. The results indicated that these compounds exhibit significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mtb strains .
Cytotoxicity Assays
Cytotoxicity assays conducted on human cervical carcinoma HeLa cells revealed that several analogs of EIPCA displayed significant cytotoxic effects. Compounds were tested at varying concentrations (25–2000 μM), with some showing IC50 values below 150 μM, suggesting their potential as anticancer agents .
Case Studies
- Antitubercular Activity : A focused study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mtb. Notably, compounds derived from EIPCA exhibited potent antitubercular effects with MIC values significantly lower than established drugs like PA-824 .
- Anti-inflammatory Properties : Exploratory toxicology studies indicated that certain imidazo[1,2-a]pyridine derivatives could possess anti-inflammatory properties alongside antiparasitic effects against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These findings suggest a dual mechanism that could be leveraged for therapeutic development .
Table 1: Biological Activity Overview of EIPCA Derivatives
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| EIPCA | Antimicrobial | Mycobacterium tuberculosis | ≤0.006 μM |
| EIPCA | Cytotoxic | HeLa Cells | <150 μM |
| Derivative X | Antiparasitic | Entamoeba histolytica | Not determined |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid, and what are their key reaction conditions?
- The compound can be synthesized via multicomponent reactions. A validated approach involves cyclocondensation of ethyl-substituted precursors with appropriate carboxylic acid derivatives. For example, analogous imidazo[1,5-a]pyridine scaffolds are synthesized using aryl aldehydes, nitriles, and Meldrum’s acid under reflux in ethanol, yielding moderate to high purity (50–75%) after recrystallization . Optimization of solvent (e.g., ethanol vs. DMF) and catalyst (e.g., KHSO₄) is critical for yield improvement.
Q. How is the structure of this compound characterized experimentally?
- Structural confirmation relies on ¹H/¹³C NMR and HRMS . Key NMR signals include:
- ¹H NMR : Aromatic protons in the imidazo-pyridine ring (δ 7.2–8.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂), and carboxylic acid proton (broad peak at δ 12–13 ppm if free acid) .
- HRMS : Exact mass should match the molecular formula (C₁₀H₁₀N₂O₂, expected [M+H]⁺ = 191.0814) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Stability tests (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring storage in anhydrous conditions at –20°C .
Advanced Research Questions
Q. How can reaction byproducts during synthesis be minimized, and what analytical methods detect them?
- Common byproducts include uncyclized intermediates or oxidized derivatives (e.g., ethyl group → ketone). Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to monitor reaction progress. Adjusting stoichiometry (e.g., 1.2 equivalents of Meldrum’s acid) and reaction time (4–6 hrs) reduces side products .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,5-a]pyridine derivatives?
- Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:
- Use HEPES buffer (pH 7.4) for enzymatic assays.
- Validate cell-based activity with shRNA knockdown controls to confirm target specificity .
- Meta-analysis of SAR studies shows ethyl substitution at position 3 enhances membrane permeability but may reduce binding affinity in certain kinase targets .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations (B3LYP/6-31G*) model the electron density of the pyridine ring. The C-1 carboxylate group acts as an electron-withdrawing group, directing electrophilic attacks to C-5 and C-7 positions. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Methodological Notes
- Synthetic Optimization : Screen green solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Data Reproducibility : Cross-validate spectral data with published databases (e.g., PubChem, Reaxys) to address batch-to-batch variability .
- Contradictory Evidence : Conflicting solubility reports may arise from polymorphic forms. Use PXRD to identify crystalline vs. amorphous phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
